1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxazole ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl hydrazine, oxazole derivatives, and trifluoromethyl benzene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(METHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(CHLORO)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C16H13F3N4O2 |
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Molecular Weight |
350.29 g/mol |
IUPAC Name |
2-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13F3N4O2/c1-2-23-14(12(9-20-23)13-7-8-21-25-13)15(24)22-11-5-3-10(4-6-11)16(17,18)19/h3-9H,2H2,1H3,(H,22,24) |
InChI Key |
DTKAHYZLJWQZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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